5-Azido-3-methyl-2-phenylpyrazine
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Overview
Description
5-Azido-3-methyl-2-phenylpyrazine: is a nitrogen-containing heterocyclic compound It features a pyrazine ring substituted with an azido group at the 5-position, a methyl group at the 3-position, and a phenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a halogenated precursor, such as 5-bromo-3-methyl-2-phenylpyrazine, is treated with sodium azide (NaN₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) .
Industrial Production Methods: While specific industrial production methods for 5-Azido-3-methyl-2-phenylpyrazine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety measures due to the potentially explosive nature of azides.
Chemical Reactions Analysis
Types of Reactions: 5-Azido-3-methyl-2-phenylpyrazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO or CH₃CN.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products Formed:
Reduction: 5-Amino-3-methyl-2-phenylpyrazine.
Cycloaddition: 1,2,3-Triazole derivatives.
Scientific Research Applications
Chemistry: 5-Azido-3-methyl-2-phenylpyrazine is used as a building block in organic synthesis, particularly in the synthesis of triazole-containing compounds through cycloaddition reactions .
Biology and Medicine: The azido group can be used as a bioorthogonal handle for labeling and tracking biomolecules in biological systems. This makes this compound valuable in chemical biology and medicinal chemistry for drug discovery and development .
Industry: In materials science, azido compounds are explored for their potential in creating high-energy materials and polymers. The unique reactivity of the azido group allows for the design of novel materials with specific properties .
Mechanism of Action
The mechanism of action of 5-Azido-3-methyl-2-phenylpyrazine largely depends on the specific application and the chemical reactions it undergoes. For instance, in biological labeling, the azido group reacts with alkyne-functionalized molecules through the Huisgen cycloaddition, forming stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for use in living systems .
Comparison with Similar Compounds
5-Azido-3-nitro-1H-1,2,4-triazole: Another azido-substituted heterocycle with different substituents on the ring.
Organic Azides: Compounds containing the azido group (-N₃) attached to various organic frameworks.
Uniqueness: 5-Azido-3-methyl-2-phenylpyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical properties and reactivity. The presence of the phenyl group at the 2-position and the methyl group at the 3-position can influence the electronic properties and steric interactions, making it different from other azido-substituted heterocycles .
Properties
CAS No. |
83505-93-5 |
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Molecular Formula |
C11H9N5 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
5-azido-3-methyl-2-phenylpyrazine |
InChI |
InChI=1S/C11H9N5/c1-8-11(9-5-3-2-4-6-9)13-7-10(14-8)15-16-12/h2-7H,1H3 |
InChI Key |
NRKWMGJONIMVSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN=C1C2=CC=CC=C2)N=[N+]=[N-] |
Origin of Product |
United States |
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